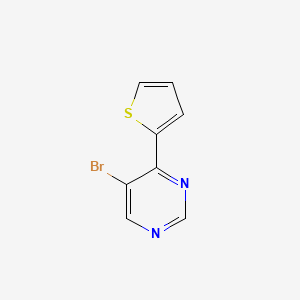

5-Bromo-4-(thiophen-2-yl)pyrimidine

Description

Properties

IUPAC Name |

5-bromo-4-thiophen-2-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2S/c9-6-4-10-5-11-8(6)7-2-1-3-12-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHMCKMXHKBZACS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NC=NC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20597942 | |

| Record name | 5-Bromo-4-(thiophen-2-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20597942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5162-74-3 | |

| Record name | 5-Bromo-4-(thiophen-2-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20597942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategies for 5-Bromo-Substituted Pyrimidines

The synthesis of 5-bromo-substituted pyrimidines, including 5-bromo-4-(thiophen-2-yl)pyrimidine, typically involves the construction of the pyrimidine ring with bromine introduced at the 5-position. The main synthetic routes reported in the literature and patents include:

- Direct bromination of pyrimidine precursors

- Use of 2-bromomalonaldehyde with amidine compounds for ring formation

- Cross-coupling reactions involving halogenated pyrimidines

Among these, the method involving 2-bromomalonaldehyde and amidine compounds is highlighted for its simplicity, safety, and cost-effectiveness.

One-Step Synthesis Using 2-Bromomalonaldehyde and Amidines

A key preparation method involves a one-step reaction between 2-bromomalonaldehyde and amidine compounds under controlled temperature and acidic conditions. This method is advantageous due to:

- Use of inexpensive and readily available starting materials

- Short synthesis steps with only one reaction step needed

- Safe and convenient operation with simple post-reaction processing

- Good yields and scalability potential

- At 0 °C, 2-bromomalonaldehyde is dissolved in glacial acetic acid with molecular sieves added to maintain dryness.

- The amidine compound (such as acetamidine hydrochloride or benzamidine hydrochloride) is dissolved in acetic acid and added dropwise at 60–90 °C.

- The reaction mixture is then heated to 70–105 °C and maintained until completion (monitored by HPLC).

- After reaction completion (5–8 hours), the mixture is cooled, water is added, and the product is isolated by filtration, washing, and organic extraction.

- The organic layer is washed, dried, concentrated, and dried under vacuum to yield the 5-bromo-2-substituted pyrimidine derivative.

| Amidine Compound | Product | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Acetamidine hydrochloride | 2-Methyl-5-bromopyrimidine | 5 | 43 |

| Benzamidine hydrochloride | 5-Bromo-2-phenylpyrimidine | 8 | 33 |

This method can be adapted to thiophene-substituted amidines to yield 5-bromo-4-(thiophen-2-yl)pyrimidine analogs by selecting the appropriate amidine precursor.

Alternative Approaches Involving Cross-Coupling and Substitutions

Other methods reported for related pyrimidine derivatives include:

Metal-mediated coupling reactions:

Use of organometallic reagents such as dimethylzinc or trimethylaluminum reacting with 5-bromo-2-iodopyrimidine to introduce hydrocarbon substituents. However, these reagents pose safety risks (flammability, moisture sensitivity) and are less suitable for scale-up.Diazotization and bromination of 5-aminopyrimidine:

This approach is costly due to the expensive starting materials and involves multiple steps.Cyclization from mucobromic acid and methyl imidazole:

This method suffers from low yields and requires column chromatography, increasing complexity and cost.

Synthesis of Thiophene-Substituted Pyrimidines via Condensation Reactions

In related literature, 2-substituted pyrimidines bearing thiophene rings have been synthesized by condensation of chalcones or aldehydes with urea, thiourea, or guanidine derivatives in alcoholic KOH at room temperature. Although these examples focus on 2-substituted pyrimidines, the methodology illustrates the versatility of pyrimidine ring formation with thiophene substituents:

- Equimolar benzofuran chalcones were condensed with urea/thiourea/guanidine hydrochloride in alcoholic KOH with stirring for 5–6 hours at room temperature.

- Reaction progress was monitored by thin layer chromatography.

- After completion, the mixture was poured into ice, neutralized, filtered, and recrystallized to afford substituted pyrimidines with thiophene rings.

This method could be adapted for preparing 5-bromo-4-(thiophen-2-yl)pyrimidine by using appropriately brominated intermediates.

Data Table Summarizing Preparation Methods

| Method | Starting Materials | Reaction Conditions | Advantages | Disadvantages | Yield Range (%) |

|---|---|---|---|---|---|

| One-step reaction with 2-bromomalonaldehyde | 2-Bromomalonaldehyde + amidine compounds | 60–105 °C, acidic solvent (glacial acetic acid) | Simple, safe, low cost, scalable | Moderate yield, requires HPLC monitoring | 33–43 |

| Metal-mediated coupling | 5-Bromo-2-iodopyrimidine + organometallics | Inert atmosphere, moisture-free, flammable reagents | High selectivity | Safety risks, not scalable | Variable |

| Diazotization and bromination | 5-Aminopyrimidine | Multi-step, costly starting materials | Direct bromination | High cost, complex | Not specified |

| Cyclization from mucobromic acid | Mucobromic acid + methyl imidazole | Requires column chromatography | Direct ring formation | Low yield, costly purification | Low |

| Condensation with urea/thiourea/guanidine | Chalcones + urea/thiourea/guanidine | Room temperature, alcoholic KOH | Mild conditions, good yields | Limited to specific substitution patterns | ~79 (for related pyrimidines) |

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-4-(thiophen-2-yl)pyrimidine can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Electrophilic Substitution: The thiophene ring can participate in electrophilic substitution reactions, such as halogenation or nitration.

Cross-Coupling Reactions: The compound can undergo palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

Electrophilic Substitution: Reagents such as bromine or nitric acid in the presence of catalysts like iron(III) chloride.

Cross-Coupling Reactions: Palladium catalysts (e.g., palladium acetate) with ligands like triphenylphosphine in solvents such as tetrahydrofuran.

Major Products:

Nucleophilic Substitution: Substituted pyrimidines with various functional groups.

Electrophilic Substitution: Halogenated or nitrated thiophene derivatives.

Cross-Coupling Reactions: Biaryl compounds or other complex organic molecules.

Scientific Research Applications

Medicinal Chemistry

5-Bromo-4-(thiophen-2-yl)pyrimidine has been explored for its potential as a therapeutic agent. Its structural features allow it to interact with biological targets, making it a candidate for drug development.

- Anticancer Activity : Research has shown that derivatives of this compound can act as inhibitors of specific kinases involved in cancer progression. For instance, studies have identified its role in inhibiting the adenosine A2A receptor, which is implicated in various cancer pathways .

- Antimicrobial Properties : The compound exhibits potential antimicrobial activities, making it a subject of interest for developing new antibiotics.

Organic Electronics

The unique electronic properties imparted by the thiophene ring make 5-Bromo-4-(thiophen-2-yl)pyrimidine suitable for applications in organic semiconductors. Its ability to form stable thin films is beneficial for devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Synthetic Intermediates

In organic synthesis, this compound serves as a versatile building block for constructing more complex heterocyclic compounds. It can participate in various reactions, including:

- Nucleophilic Substitution Reactions : The bromine atom can be substituted with different nucleophiles to create diverse derivatives.

- Coupling Reactions : It can undergo Suzuki-Miyaura coupling reactions to form biaryl compounds, which are valuable in pharmaceuticals and materials science .

Case Study 1: Anticancer Research

A study published in the European Journal of Organic Chemistry investigated the anticancer potential of pyrimidine derivatives, including 5-Bromo-4-(thiophen-2-yl)pyrimidine. The results demonstrated significant inhibition of cancer cell proliferation through targeted kinase inhibition .

Case Study 2: Organic Electronics

Research conducted on the use of pyrimidine-based polymers highlighted the effectiveness of incorporating 5-Bromo-4-(thiophen-2-yl)pyrimidine into electronic devices. The study reported enhanced charge transport properties due to the compound's unique electronic structure .

Mechanism of Action

The mechanism of action of 5-Bromo-4-(thiophen-2-yl)pyrimidine depends on its specific application:

Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity.

Receptor Modulation: It can interact with cellular receptors, altering their conformation and affecting signal transduction pathways.

Electronic Properties: In materials science, the compound’s electronic properties facilitate charge transport and light emission in organic electronic devices.

Comparison with Similar Compounds

Key Observations :

- Electron-rich vs. Electron-poor Substituents : Thiophene (in 5-bromo-4-(thiophen-2-yl)pyrimidine) provides greater electron density compared to furan, enhancing π-π stacking interactions in materials science applications .

- Bromine Reactivity : The 5-bromo substituent is a versatile handle for cross-coupling reactions, but its replacement with groups like CF3 (as in 5-bromo-4-(trifluoromethyl)pyrimidine derivatives) reduces electrophilicity, favoring different reaction pathways .

Suzuki-Miyaura Coupling

- 5-Bromo-4-(thiophen-2-yl)pyrimidine : Reacts with arylboronic acids under microwave irradiation (165°C, 20 min) with Pd(PPh3)4 catalyst, yielding 4,5-di(hetero)arylpyrimidines (64–75% yields) .

- 5-Bromo-4-(furan-2-yl)pyrimidine : Similar conditions yield 64%, but furan’s lower stability under harsh conditions may limit scalability .

Bromination and Functionalization

- Bromination of 4,5-di(thien-2-yl)pyrimidine (3 ) produces 4,5-bis(5-bromothien-2-yl)pyrimidine (4 ), a step critical for synthesizing push-pull chromophores .

- In contrast, 5-bromo-2-chloro-N-[4-(pyridin-2-ylmethoxy)phenyl]pyrimidin-4-amine undergoes nucleophilic substitution with amines, highlighting bromine’s role in diversification .

Physicochemical Properties

Biological Activity

5-Bromo-4-(thiophen-2-yl)pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

5-Bromo-4-(thiophen-2-yl)pyrimidine is a heterocyclic compound featuring a bromine atom and a thiophene ring, which contribute to its biological properties. The compound can be synthesized through various methods, including nucleophilic substitution reactions and coupling reactions involving thiophene derivatives.

The biological activity of 5-Bromo-4-(thiophen-2-yl)pyrimidine is largely attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound has been shown to inhibit enzyme activity by binding to active or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This interaction is crucial in pathways associated with cancer cell proliferation and microbial infections.

Biological Activities

1. Antimicrobial Activity

Research indicates that 5-Bromo-4-(thiophen-2-yl)pyrimidine exhibits potential antimicrobial properties. It has been explored as a precursor for developing new antimicrobial agents, particularly against resistant strains of bacteria and fungi.

2. Anticancer Activity

The compound has shown promising results in anticancer assays. In vitro studies have demonstrated that derivatives of 5-Bromo-4-(thiophen-2-yl)pyrimidine can induce significant cytotoxic effects on various cancer cell lines. For instance, one study reported IC50 values in the low nanomolar range for certain derivatives, indicating potent antiproliferative effects .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have revealed that modifications to the pyrimidine core or the thiophene substituent can significantly influence the biological activity of the compound. Variations in substituents have been correlated with changes in potency against target cells, highlighting the importance of specific functional groups for enhancing activity .

| Compound | IC50 (nM) | Biological Activity |

|---|---|---|

| 5-Bromo-4-(thiophen-2-yl)pyrimidine | <40 | Anticancer |

| Thiophen derivatives | 10 - 100 | Antimicrobial |

| Novel analogs | <20 | Microtubule depolymerization |

Case Studies

Case Study 1: Anti-Schistosomal Activity

A notable study investigated novel thiophen-2-yl-pyrimidine congeners that demonstrated selective anti-schistosomal activity. These compounds were found to induce paralysis in Schistosoma mansoni at concentrations that were non-toxic to mammalian cells, suggesting their potential as therapeutic agents for schistosomiasis .

Case Study 2: Microtubule Interaction

Another research effort focused on the microtubule-depolymerizing effects of pyrimidine derivatives. Compounds derived from 5-Bromo-4-(thiophen-2-yl)pyrimidine showed significant antiproliferative effects in cancer cell lines by disrupting microtubule dynamics, which is a critical pathway for cell division .

Q & A

Q. What are the established synthetic routes for 5-Bromo-4-(thiophen-2-yl)pyrimidine?

Answer:

- Substitution Reactions: Start with 5-bromo-2,4-dichloropyrimidine (or analogous precursors) and perform nucleophilic substitution with thiophen-2-yl derivatives. For example, use stannous chloride in hydrochloric acid to reduce nitro groups, followed by purification via recrystallization (yield ~90%) .

- Cross-Coupling Strategies: Employ Sonogashira coupling to introduce alkynyl groups, as demonstrated in the synthesis of structurally related pyrimidines. Optimize conditions using palladium catalysts and tetrabutylammonium fluoride for cyclization steps .

Q. What characterization methods are critical for verifying the structure of this compound?

Answer:

- Single-Crystal X-ray Diffraction (SCXRD): Resolve molecular geometry (e.g., planar pyrimidine rings with Br/Cl/N coplanarity) and hydrogen-bonding networks (e.g., N–H···N interactions forming 2D supramolecular networks) .

- Spectroscopic Analysis: Use H/C NMR to confirm substitution patterns and FT-IR to identify functional groups (e.g., C–Br stretching at ~550 cm).

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and purity?

Answer:

- Parameter Screening: Vary solvents (e.g., acetonitrile for recrystallization), temperature (e.g., 273 K for nitro reduction), and catalyst loading (e.g., Pd(PPh) in Sonogashira coupling) .

- Purification Techniques: Use column chromatography with ethyl acetate/hexane gradients or successive recrystallization to remove byproducts (e.g., unreacted 5-bromo precursors) .

Q. How should discrepancies in crystallographic data be analyzed?

Answer:

- Comparative Structural Analysis: Measure bond angles (e.g., C–C–Br angles: 119.2–122.4°) and torsional deviations (e.g., pyrimidine ring planarity with RMSD ≤0.087 Å) against similar derivatives .

- Computational Validation: Perform DFT calculations to reconcile experimental geometries with theoretical models, particularly for hydrogen-bonding motifs .

Q. What strategies address contradictory biological activity data in structure-activity studies?

Answer:

- Systematic Functionalization: Modify substituents (e.g., replace Br with Cl or methoxy groups) and assess activity trends using enzyme inhibition assays .

- Meta-Analysis of Analogues: Compare with derivatives like 5-bromo-2-(4-nitrophenyl)pyrimidines, noting how electron-withdrawing groups influence bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.